4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,9-Trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines a quinoline core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of piperidine and a suitable leaving group on the quinoline core.
Final Assembly: The final step involves the introduction of the trimethyl groups and the formation of the pyrrolo ring. This can be achieved through a series of alkylation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the piperidine moiety is particularly interesting due to its prevalence in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4,4,9-Trimethyl-6-(morpholin-4-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar structure but with a morpholine ring instead of piperidine.
4,4,9-Trimethyl-6-(pyrrolidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of 4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione lies in its specific combination of a quinoline core with a piperidine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5,11,11-trimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C20H24N2O2/c1-13-7-8-15-14(12-21-9-5-4-6-10-21)11-20(2,3)22-17(15)16(13)18(23)19(22)24/h7-8,11H,4-6,9-10,12H2,1-3H3 |
InChI Key |
GWFHPLUEYPASQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)CN4CCCCC4 |
Origin of Product |
United States |
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